molecular formula C10H7BrClN3 B1283275 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine CAS No. 106791-93-9

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Cat. No. B1283275
M. Wt: 284.54 g/mol
InChI Key: WPECLXUICXOZRA-UHFFFAOYSA-N
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Description

The compound 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is a pyrimidine derivative that is of interest in various chemical and pharmaceutical research areas. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromo, chloro, and phenyl substituents on the pyrimidine ring can significantly alter the compound's reactivity and interaction with biological systems, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves regioselective reactions and can be influenced by the substituents present on the pyrimidine ring. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . This suggests that similar methodologies could be applied to synthesize the target compound by substituting the appropriate phenyl group at the 6-position.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography analysis has been used to determine the crystalline structure of related compounds, revealing the presence of typical intramolecular hydrogen bonds that stabilize the crystal structure . Such detailed structural analysis is crucial for understanding the reactivity and potential interactions of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and reactions with secondary amines. For example, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines in boiling ethanol affords 4-amino-5-bromo-2-substituted aminopyrimidines . This indicates that the target compound may also participate in similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine can be predicted based on the properties of similar compounds. For instance, the presence of halogen atoms can influence the compound's polarity, reactivity, and interactions with biological targets. The compound's solubility, melting point, and stability can also be affected by the nature and position of its substituents. These properties are essential for the compound's potential application in medicinal chemistry and other fields.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine plays a significant role in the field of chemical synthesis. Research by Doulah et al. (2014) explores the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, demonstrating the formation of related pyrimidine compounds which have potential applications in various chemical syntheses. This compound's crystalline structure, including its hydrogen bond interactions, was detailed, offering insights into its physical and chemical properties (Doulah et al., 2014).

2. Amination Reactions and Mechanistic Insights

The reaction of pyrimidine derivatives with ammonia and other amines is a crucial area of study. Kroon and Plas (2010) investigated the amination of 2-bromo-4-phenylpyrimidine, providing valuable information on the chemical mechanisms involved, such as the SN(ANRORC) mechanism. These insights can inform the development of new synthetic methodologies and compounds (Kroon & Plas, 2010).

3. Exploration of Substitution Reactions

Research into the substitution reactions involving pyrimidine derivatives reveals the versatility of these compounds in chemical synthesis. For instance, Stevens et al. (1995) explored the electrophilic nitration and sulphonation of bropirimine, a compound related to 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine, demonstrating how different substituents can be introduced into the pyrimidine ring, thereby modifying its properties (Stevens et al., 1995).

properties

IUPAC Name

5-bromo-4-chloro-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPECLXUICXOZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559508
Record name 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

CAS RN

106791-93-9
Record name 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1.5 g (7.3 mM) of 4-chloro-6-phenyl-2-pyrimidinamine is added 75 ml of glacial acetic acid. This mixture is stirred to dissolve and 0.44 ml of bromine is added. The reaction is stirred at ambient temperature for 24 hours. The solution is evaporated to dryness under vacuum to yield 1.75 g of 5-bromo-4-chloro-6-phenyl-2-pyrimidinamine.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two

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